molecular formula C28H30N2O4 B14926463 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B14926463
M. Wt: 458.5 g/mol
InChI Key: KIQZGCNPXWUKLH-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, its antioxidant properties enable it to scavenge reactive oxygen species, thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and dimethoxyphenyl groups, along with the pyrazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C28H30N2O4/c1-6-22-27(20-12-14-23(31-2)25(16-20)33-4)29-30(18-19-10-8-7-9-11-19)28(22)21-13-15-24(32-3)26(17-21)34-5/h7-17H,6,18H2,1-5H3

InChI Key

KIQZGCNPXWUKLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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